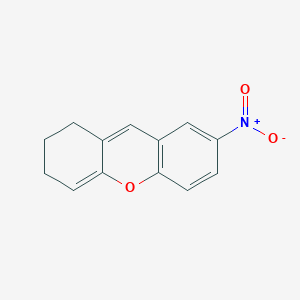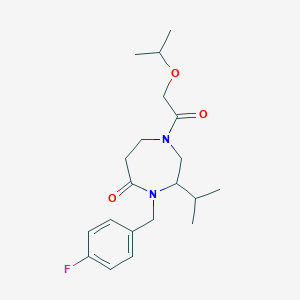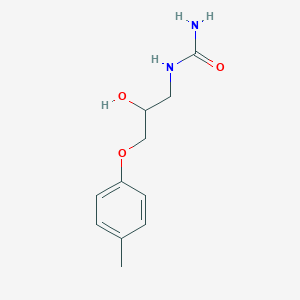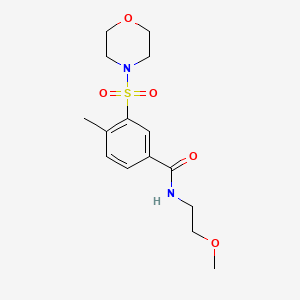![molecular formula C16H28N2O B5451292 1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide](/img/structure/B5451292.png)
1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds
準備方法
The synthesis of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 3,7-dimethylocta-2,6-dienyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
化学反応の分析
1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
類似化合物との比較
1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine core structure and may have similar biological activities.
3,7-Dimethylocta-2,6-dienyl derivatives: These compounds share the 3,7-dimethylocta-2,6-dienyl moiety and may have similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
特性
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-13(2)6-4-7-14(3)9-11-18-10-5-8-15(12-18)16(17)19/h6,9,15H,4-5,7-8,10-12H2,1-3H3,(H2,17,19)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYONARCMQWNRK-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN1CCCC(C1)C(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN1CCCC(C1)C(=O)N)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5451211.png)
![3-[(2,4-DIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID](/img/structure/B5451218.png)


![(2-hydroxy-3-methylphenyl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5451249.png)


![1-[(6-chloropyridin-3-yl)methyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5451264.png)
![(3,5-dimethyl-4H-1,2-oxazol-5-yl)-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B5451265.png)

![4-(1-isopropyl-1H-imidazol-2-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5451283.png)
![6-[(diethylamino)methyl]-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5451285.png)


